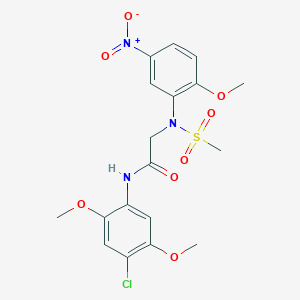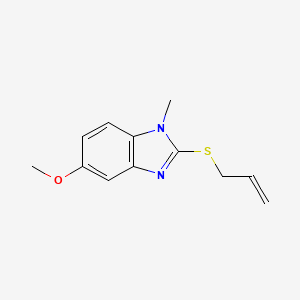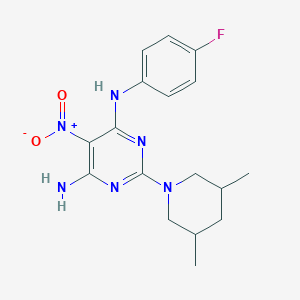![molecular formula C20H21N3O6S B12483837 4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12483837.png)
4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Sulfonyl Group: This step involves sulfonylation using a sulfonyl chloride reagent under basic conditions.
Attachment of the Morpholine Moiety: This is done through nucleophilic substitution reactions, where the morpholine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoxaline N-oxides.
Reduction: This can reduce the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, sulfonamides, and morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s quinoxaline core is known for its antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl and morpholine groups enhance its binding affinity and specificity towards certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(morpholine-4-carbonyl)phenylboronic acid
- 3-Methoxy-morpholine-4-carboxylic acid tert-butyl ester
Uniqueness
4-[4-METHOXY-3-(MORPHOLINE-4-CARBONYL)BENZENESULFONYL]-1,3-DIHYDROQUINOXALIN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoxaline core is particularly notable for its versatility in medicinal chemistry.
Propiedades
Fórmula molecular |
C20H21N3O6S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
4-[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C20H21N3O6S/c1-28-18-7-6-14(12-15(18)20(25)22-8-10-29-11-9-22)30(26,27)23-13-19(24)21-16-4-2-3-5-17(16)23/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Clave InChI |
XVJJIPCFLAKPCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12483758.png)
![Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483764.png)
![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12483769.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B12483771.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B12483790.png)
![N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12483795.png)
![2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one](/img/structure/B12483802.png)
![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483811.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12483834.png)
